4-Methyl-7-{2-oxo-2-[2,2,4,7-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethoxy}-2H-chromen-2-one
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Overview
Description
4-Methyl-7-{2-oxo-2-[2,2,4,7-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethoxy}-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-{2-oxo-2-[2,2,4,7-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethoxy}-2H-chromen-2-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core is synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones.
Etherification: The final step involves the etherification of the chromenone core with the quinoline derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-{2-oxo-2-[2,2,4,7-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethoxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-Methyl-7-{2-oxo-2-[2,2,4,7-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethoxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Methyl-7-{2-oxo-2-[2,2,4,7-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethoxy}-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Known for its fluorescent properties and used in similar applications.
4-Methyl-7-diethylaminocoumarin: Another coumarin derivative with comparable uses in fluorescence and analytical chemistry.
Uniqueness
4-Methyl-7-{2-oxo-2-[2,2,4,7-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethoxy}-2H-chromen-2-one stands out due to its unique structural combination of a chromenone core and a quinoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H31NO4 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-methyl-7-[2-oxo-2-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C31H31NO4/c1-20-11-14-25-26(15-20)32(30(3,4)19-31(25,5)22-9-7-6-8-10-22)28(33)18-35-23-12-13-24-21(2)16-29(34)36-27(24)17-23/h6-17H,18-19H2,1-5H3 |
InChI Key |
ZFFGMSJXLQXQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(N2C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C)(C)C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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